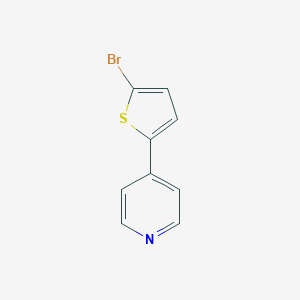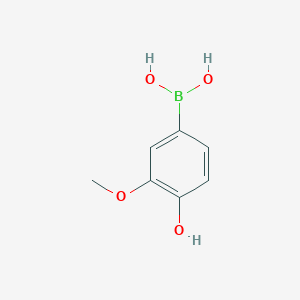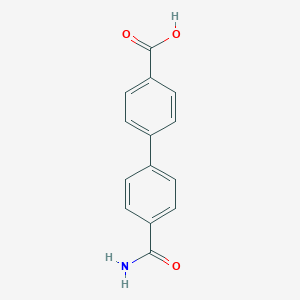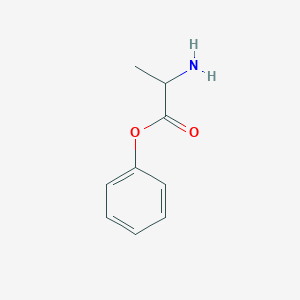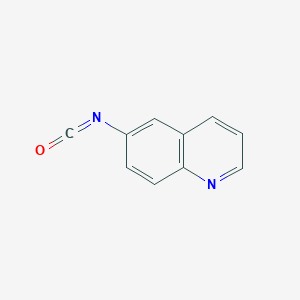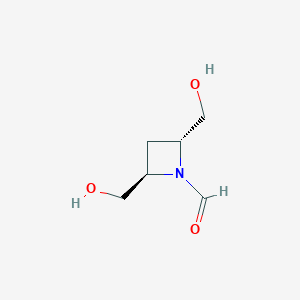
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde, commonly known as BHMCA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BHMCA is a versatile intermediate in organic synthesis, and its applications in scientific research are vast.
Mecanismo De Acción
BHMCA has been shown to inhibit the activity of certain enzymes, including glycosidases and proteases. It has also been found to bind to proteins and modulate their functions. The exact mechanism of action of BHMCA is still under investigation, and further research is needed to fully understand its mode of action.
Efectos Bioquímicos Y Fisiológicos
BHMCA has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system. BHMCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHMCA has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, BHMCA has some limitations, including its low solubility in non-polar solvents and its sensitivity to acidic conditions.
Direcciones Futuras
There are several future directions for the use of BHMCA in scientific research. One area of interest is its potential use in drug development. BHMCA has been shown to have anti-tumor and anti-inflammatory properties, and further research may reveal its potential as a therapeutic agent. Another area of interest is its use in the development of chiral catalysts for asymmetric synthesis. BHMCA has already been used as a chiral auxiliary, and further research may reveal its potential as a chiral catalyst. Finally, BHMCA may have applications in the development of new materials, including polymers and nanoparticles.
Conclusion:
In conclusion, BHMCA is a versatile compound that has significant potential for use in scientific research. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in drug development, asymmetric synthesis, and material science make it an exciting area of research. Further research is needed to fully understand the mechanism of action of BHMCA and to explore its potential applications in various scientific fields.
Métodos De Síntesis
BHMCA can be synthesized by the reaction of 2,4-bis(hydroxymethyl)azetidine with formaldehyde in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
BHMCA has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and carbohydrates. BHMCA has also been used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of biologically active molecules.
Propiedades
Número CAS |
168648-14-4 |
|---|---|
Nombre del producto |
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO3/c8-2-5-1-6(3-9)7(5)4-10/h4-6,8-9H,1-3H2/t5-,6-/m1/s1 |
Clave InChI |
RGNJFYZPYDWNGO-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@@H](N([C@H]1CO)C=O)CO |
SMILES |
C1C(N(C1CO)C=O)CO |
SMILES canónico |
C1C(N(C1CO)C=O)CO |
Sinónimos |
1-Azetidinecarboxaldehyde, 2,4-bis(hydroxymethyl)-, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



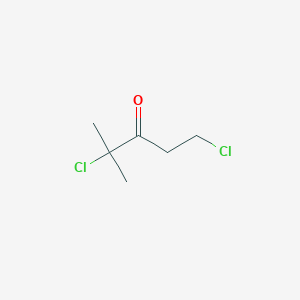
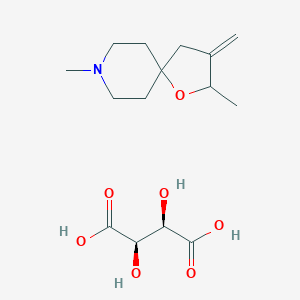
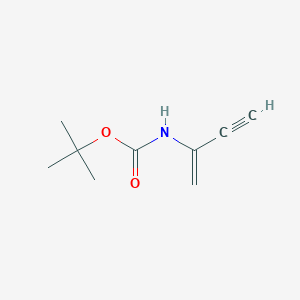
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
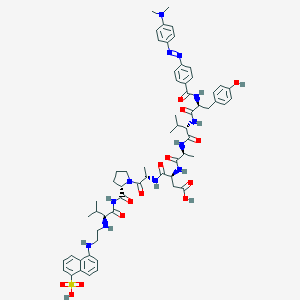
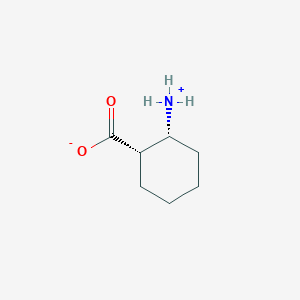
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
